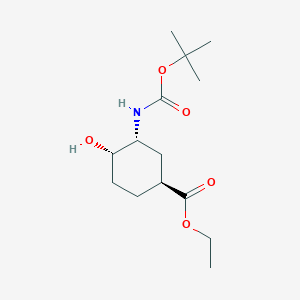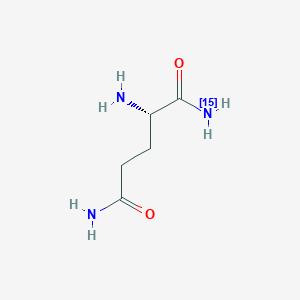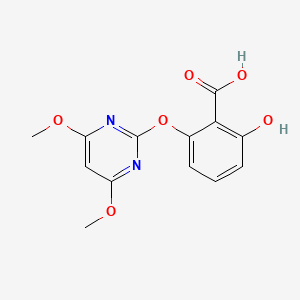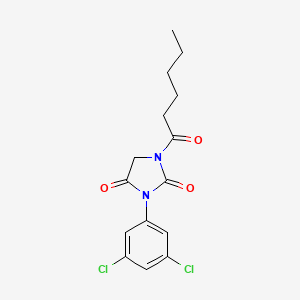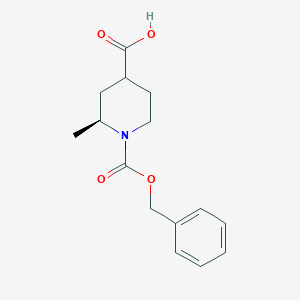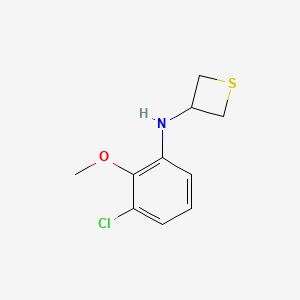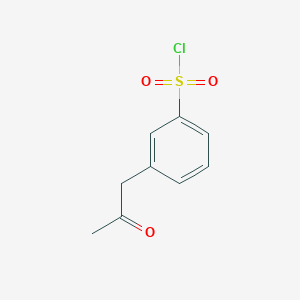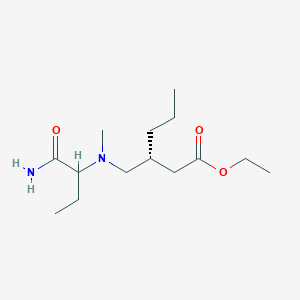
2-(1H-Imidazole-2-carbonyl)hexyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazole-2-carbonyl)hexyl benzoate is a compound that features an imidazole ring, a hexyl chain, and a benzoate ester Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules The benzoate ester group is derived from benzoic acid, a common organic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate typically involves the formation of the imidazole ring followed by the attachment of the hexyl chain and the benzoate ester group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The hexyl chain can be introduced through alkylation reactions, and the benzoate ester group can be formed by esterification of the corresponding alcohol with benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazole-2-carbonyl)hexyl benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate esters.
Aplicaciones Científicas De Investigación
2-(1H-Imidazole-2-carbonyl)hexyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzoate ester group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-2-carboxamide: Similar imidazole ring structure but with a carboxamide group.
Hexyl benzoate: Similar hexyl chain and benzoate ester group but lacks the imidazole ring.
Benzimidazole derivatives: Contain a fused benzene and imidazole ring system.
Uniqueness
2-(1H-Imidazole-2-carbonyl)hexyl benzoate is unique due to the combination of the imidazole ring, hexyl chain, and benzoate ester group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .
Propiedades
Fórmula molecular |
C17H20N2O3 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
2-(1H-imidazole-2-carbonyl)hexyl benzoate |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-7-14(15(20)16-18-10-11-19-16)12-22-17(21)13-8-5-4-6-9-13/h4-6,8-11,14H,2-3,7,12H2,1H3,(H,18,19) |
Clave InChI |
FAGKTSQWWATXHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COC(=O)C1=CC=CC=C1)C(=O)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


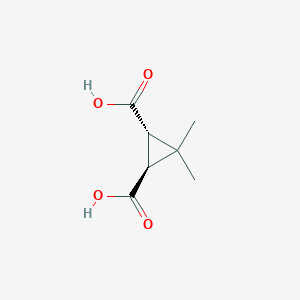
![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
